molecular formula C18H18N2O3S B4501679 N-[2-(dimethylamino)-2-(thiophen-2-yl)ethyl]-2-oxo-2H-chromene-3-carboxamide

N-[2-(dimethylamino)-2-(thiophen-2-yl)ethyl]-2-oxo-2H-chromene-3-carboxamide

Cat. No.: B4501679
M. Wt: 342.4 g/mol
InChI Key: OBXVKCVZDTWGHN-UHFFFAOYSA-N
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Description

N-[2-(dimethylamino)-2-(thiophen-2-yl)ethyl]-2-oxo-2H-chromene-3-carboxamide is a complex organic compound that features a combination of chromene, thiophene, and dimethylamino groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(dimethylamino)-2-(thiophen-2-yl)ethyl]-2-oxo-2H-chromene-3-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Chromene Core: The chromene core can be synthesized through the condensation of salicylaldehyde with ethyl acetoacetate in the presence of a base such as piperidine.

    Introduction of the Thiophene Group: The thiophene group can be introduced via a Suzuki-Miyaura coupling reaction, where a thiophene boronic acid derivative reacts with a halogenated chromene intermediate in the presence of a palladium catalyst.

    Attachment of the Dimethylamino Group: The dimethylamino group can be introduced through a nucleophilic substitution reaction, where a dimethylamine reacts with an appropriate electrophilic intermediate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and high-throughput screening to ensure efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group in the chromene moiety, converting it to an alcohol.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-[2-(dimethylamino)-2-(thiophen-2-yl)ethyl]-2-oxo-2H-chromene-3-carboxamide has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to interact with DNA and inhibit cell proliferation.

    Material Science: The compound’s unique electronic properties make it a candidate for use in organic semiconductors and light-emitting diodes.

    Biological Studies: It is used in studies related to enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

Mechanism of Action

The mechanism of action of N-[2-(dimethylamino)-2-(thiophen-2-yl)ethyl]-2-oxo-2H-chromene-3-carboxamide involves its interaction with specific molecular targets:

    DNA Intercalation: The planar structure of the chromene moiety allows it to intercalate between DNA base pairs, disrupting DNA replication and transcription.

    Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, preventing substrate access and subsequent catalytic activity.

    Receptor Binding: It can bind to specific receptors on cell surfaces, modulating signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    N-[2-(dimethylamino)ethyl]-1,8-naphthalimide: Similar in structure but with a naphthalimide core instead of chromene.

    2-(dimethylamino)ethyl benzoate: Contains a benzoate core and is used in local anesthetics.

    Thiophene-2-carboxamide: Shares the thiophene and carboxamide groups but lacks the chromene moiety.

Uniqueness

N-[2-(dimethylamino)-2-(thiophen-2-yl)ethyl]-2-oxo-2H-chromene-3-carboxamide is unique due to its combination of chromene, thiophene, and dimethylamino groups, which confer distinct electronic and structural properties. This uniqueness makes it a versatile compound for various applications in medicinal chemistry and material science.

Properties

IUPAC Name

N-[2-(dimethylamino)-2-thiophen-2-ylethyl]-2-oxochromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O3S/c1-20(2)14(16-8-5-9-24-16)11-19-17(21)13-10-12-6-3-4-7-15(12)23-18(13)22/h3-10,14H,11H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBXVKCVZDTWGHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(CNC(=O)C1=CC2=CC=CC=C2OC1=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[2-(dimethylamino)-2-(thiophen-2-yl)ethyl]-2-oxo-2H-chromene-3-carboxamide
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N-[2-(dimethylamino)-2-(thiophen-2-yl)ethyl]-2-oxo-2H-chromene-3-carboxamide
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N-[2-(dimethylamino)-2-(thiophen-2-yl)ethyl]-2-oxo-2H-chromene-3-carboxamide
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N-[2-(dimethylamino)-2-(thiophen-2-yl)ethyl]-2-oxo-2H-chromene-3-carboxamide
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N-[2-(dimethylamino)-2-(thiophen-2-yl)ethyl]-2-oxo-2H-chromene-3-carboxamide
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N-[2-(dimethylamino)-2-(thiophen-2-yl)ethyl]-2-oxo-2H-chromene-3-carboxamide

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